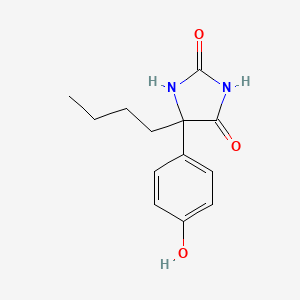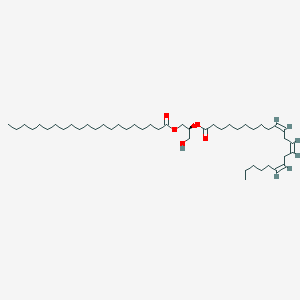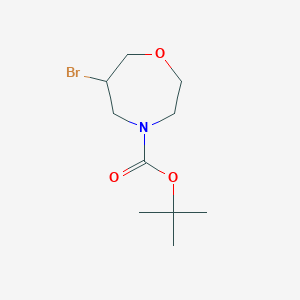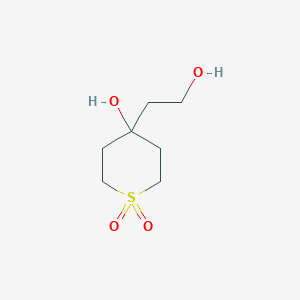
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C7H14O3S It is a derivative of tetrahydrothiopyran, featuring both hydroxyl and sulfone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the reaction of tetrahydrothiopyran with hydrogen peroxide in the presence of a catalyst to introduce the sulfone group. The hydroxyl groups are then introduced through subsequent reactions with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides .
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The hydroxyl and sulfone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiopyran 1,1-dioxide: Lacks the hydroxyl groups but shares the sulfone functionality.
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-pyran: Similar structure but with an oxygen atom instead of sulfur.
Propiedades
Fórmula molecular |
C7H14O4S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O4S/c8-4-1-7(9)2-5-12(10,11)6-3-7/h8-9H,1-6H2 |
Clave InChI |
UMHHRBRHWFLQNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


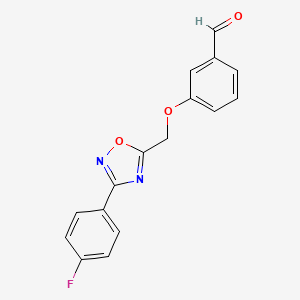
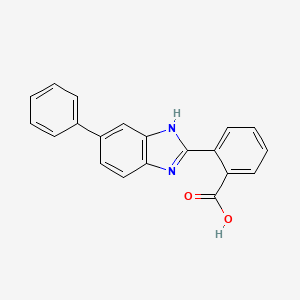
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)


![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
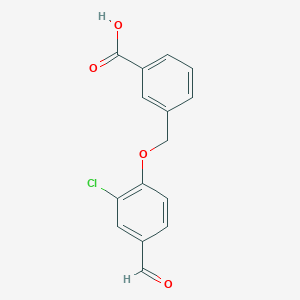
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
